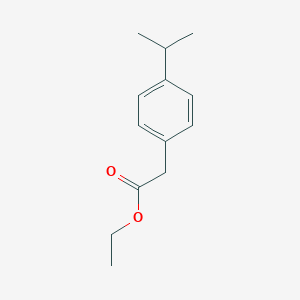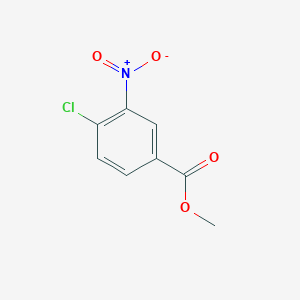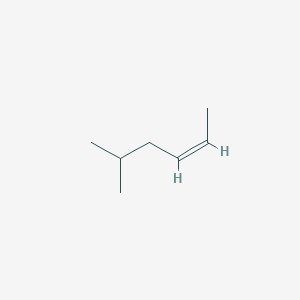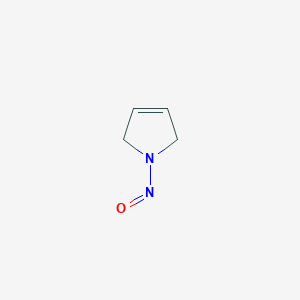
3-Pyrroline, N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrroline, N-nitroso- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrroline, which is a five-membered ring containing nitrogen. The N-nitroso group attached to the pyrroline ring makes it a highly reactive compound that can be used for a variety of purposes.
Mecanismo De Acción
The mechanism of action of 3-Pyrroline, N-nitroso- is not fully understood. However, it is believed that the N-nitroso group attached to the pyrroline ring plays a crucial role in its reactivity and biological activity. The compound can undergo various reactions, including nitrosation, oxidation, and reduction, depending on the conditions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Pyrroline, N-nitroso- are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties, as well as insecticidal activity. It has also been found to enhance the efficacy of certain drugs, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Pyrroline, N-nitroso- in lab experiments is its high reactivity, which allows for the synthesis of various compounds and materials. However, its reactivity can also be a limitation, as it can be difficult to control the reactions and obtain high yields of the desired product. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3-Pyrroline, N-nitroso-. One direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another direction is the optimization of its use as a plant growth regulator and insecticide in agriculture. In materials science, future research could focus on the synthesis of new materials using 3-Pyrroline, N-nitroso- as a precursor. Overall, the potential applications of this compound make it a promising area of research for various fields.
Métodos De Síntesis
The synthesis of 3-Pyrroline, N-nitroso- can be achieved through several methods, including the reaction of pyrroline with nitric oxide or nitrous acid. Another method involves the reaction of pyrroline with sodium nitrite and hydrochloric acid. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
3-Pyrroline, N-nitroso- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to enhance the efficacy of certain drugs, making it a promising candidate for drug development.
In agriculture, 3-Pyrroline, N-nitroso- has been used as a plant growth regulator, improving crop yield and quality. It has also been shown to have insecticidal properties, making it a potential alternative to conventional pesticides.
In materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and porous carbon materials.
Propiedades
Número CAS |
10552-94-0 |
|---|---|
Nombre del producto |
3-Pyrroline, N-nitroso- |
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.1 g/mol |
Nombre IUPAC |
1-nitroso-2,5-dihydropyrrole |
InChI |
InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1-2H,3-4H2 |
Clave InChI |
OKFHTQFXGQXDEX-UHFFFAOYSA-N |
SMILES |
C1C=CCN1N=O |
SMILES canónico |
C1C=CCN1N=O |
Otros números CAS |
10552-94-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



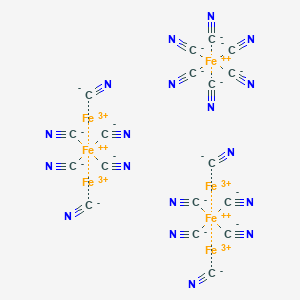
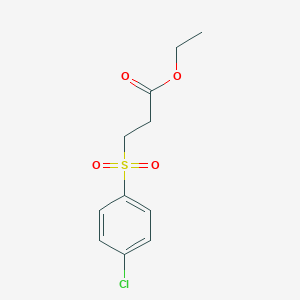
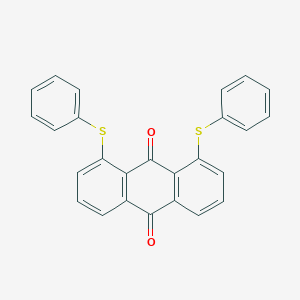
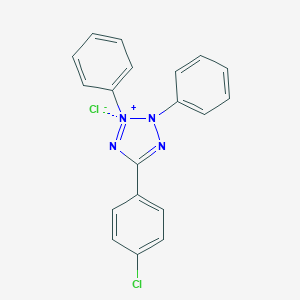
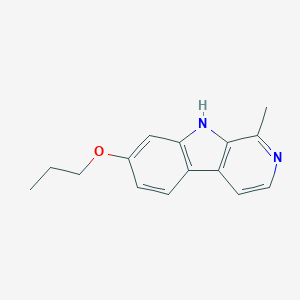
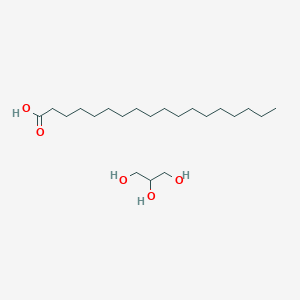
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
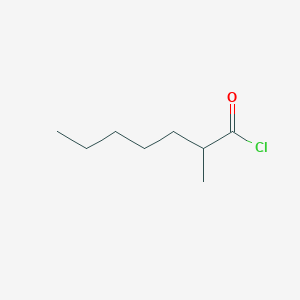
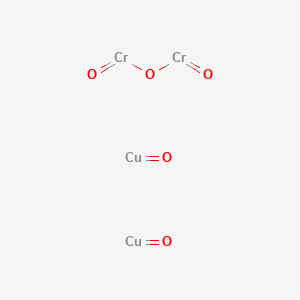
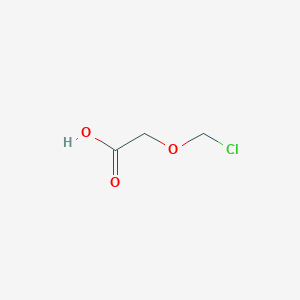
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
